molecular formula C15H12ClNO3S2 B2797968 2-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide CAS No. 2380042-02-2

2-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2797968
CAS No.: 2380042-02-2
M. Wt: 353.84
InChI Key: NNKJFGOMJVTCKH-UHFFFAOYSA-N
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Description

2-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a combination of chloro, furan, thiophene, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the sulfonation of chlorobenzene to introduce the sulfonamide group. . The reaction conditions often involve the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The sulfonamide group can be reduced to amine under strong reducing conditions.

    Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to furanones, while substitution of the chloro group can yield various substituted derivatives.

Scientific Research Applications

2-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but typically include key proteins or nucleic acids that are critical for the biological process being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and heterocyclic compounds with furan and thiophene rings. Examples include:

  • 2-chloro-N-(thiophen-2-ylmethyl)benzene-1-sulfonamide
  • 2-chloro-N-(furan-2-ylmethyl)benzene-1-sulfonamide

Uniqueness

What sets 2-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide apart is the combination of its functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3S2/c16-14-3-1-2-4-15(14)22(18,19)17-8-13-7-12(10-21-13)11-5-6-20-9-11/h1-7,9-10,17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKJFGOMJVTCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC(=CS2)C3=COC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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